2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS) is a synthetic compound that has gained attention in cell biology research due to its ability to stimulate intracellular calcium signaling pathways. [] This compound acts as a direct activator of phospholipase C (PLC), a key enzyme family involved in various cellular processes. [] Its ability to trigger PLC activity independently of upstream signaling events makes it a valuable tool for studying the downstream effects of PLC activation in different cell types and disease models. []
This compound can be sourced from various chemical suppliers, including Thermo Fisher Scientific and PubChem. It falls within the category of organic compounds featuring both aromatic and aliphatic characteristics, specifically classified as a sulfonamide due to the presence of the sulfonyl functional group (-SO2-).
The synthesis of 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves several key steps:
The molecular formula for 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is , with a molecular weight of approximately 343.4 g/mol.
The compound exhibits a planar structure due to the aromatic rings, with bond angles around 120 degrees typical of sp² hybridization.
2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is involved in various chemical reactions:
The mechanism of action for 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves interaction with specific biological targets:
The applications of 2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide span various fields:
2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide (designated o-3M3FBS due to its ortho-substituted trifluoromethyl group) functions as a stereoselective modulator of phospholipase C (PLC) isozymes. Unlike its meta-substituted analog (m-3M3FBS), which directly activates PLC-β isoforms, o-3M3FBS exhibits minimal intrinsic PLC-stimulatory activity. This distinction arises from its inability to facilitate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) – a process critical for downstream signal transduction [3] [9]. Structural analyses indicate that the ortho configuration sterically hinders interactions with the catalytic pocket of PLC-β, thereby serving as a negative control in PLC activation studies [6] [9].
Table 1: PLC Isozyme Activation Profiles by Sulfonamide Derivatives
Isozyme | Activation by m-3M3FBS | Activation by o-3M3FBS | Cellular Localization |
---|---|---|---|
PLC-β | Strong (EC₅₀ ~15–25 μM) | Negligible | Membrane-associated |
PLC-γ | Moderate | Negligible | Cytoplasmic |
PLC-δ | Weak | Negligible | Cytoplasmic |
Although o-3M3FBS lacks direct PLC agonist activity, it indirectly influences intracellular calcium ([Ca²⁺]i) dynamics through crosstalk with store-operated calcium channels (SOCCs). In renal tubular cells (MDCK line), m-3M3FBS induces [Ca²⁺]i elevation via PLC-independent endoplasmic reticulum (ER) calcium release and extracellular influx through SOCCs [2]. Conversely, o-3M3FBS fails to initiate this biphasic response but may potentiate calcium influx during co-application with ER-depleting agents (e.g., thapsigargin). Pharmacological inhibition by SK&F96365 (a SOCC blocker) suppresses this effect, confirming its reliance on extracellular calcium mobilization [2] [8].
Table 2: Calcium Mobilization Pathways in Vascular Smooth Muscle
Calcium Source | m-3M3FBS Effect | o-3M3FBS Effect | Key Pharmacological Blocker |
---|---|---|---|
Endoplasmic Reticulum | ↑↑↑ (IP₃-mediated release) | ↔ (No significant change) | 2-APB |
Extracellular Influx | ↑↑ (SOCC activation) | ↑ (Potentiation only) | SK&F96365 |
Voltage-Gated Channels | ↔ | ↔ | Nifedipine |
The biological activity of benzenesulfonamides is governed by three structural elements:
These features explain why o-3M3FBS retains negligible efficacy in vascular smooth muscle contraction assays despite sharing core structural motifs with active PLC agonists [3] .
o-3M3FBS demonstrates significantly reduced bioactivity compared to its meta-isomer and other PLC agonists:
Table 3: Relative Potency of Sulfonamide Derivatives in Contraction Models
Agonist | Phenylephrine EC₅₀ (Control) | Phenylephrine EC₅₀ (+Agonist) | Max Response (% Change) |
---|---|---|---|
m-3M3FBS | 1.2 μM | 0.5 μM | +42% |
o-3M3FBS | 1.3 μM | 1.2 μM | +5% |
U-73122 (PLC inhibitor) | 1.3 μM | 3.8 μM | -38% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7